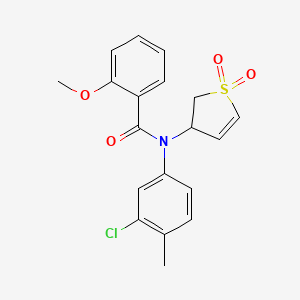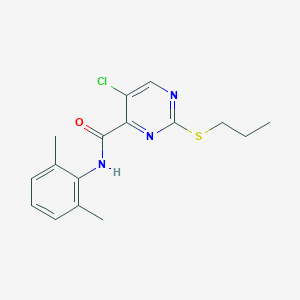
5-chloro-N-(2,6-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,6-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,6-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones, the pyrimidine ring can be constructed through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Substitution with 2,6-Dimethylphenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the Propylsulfanyl Group: This can be done through a thiolation reaction using propylthiol and a suitable base.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be essential. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The propylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of agrochemicals or materials science.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors. The presence of the pyrimidine ring suggests potential interactions with nucleic acids or proteins, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-(propylsulfanyl)pyrimidine-4-carboxamide: Lacks the 2,6-dimethylphenyl group.
N-(2,6-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorine atom.
5-chloro-N-(2,6-dimethylphenyl)pyrimidine-4-carboxamide: Lacks the propylsulfanyl group.
Uniqueness
The unique combination of functional groups in 5-chloro-N-(2,6-dimethylphenyl)-2-(propylsulfanyl)pyrimidine-4-carboxamide provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Eigenschaften
Molekularformel |
C16H18ClN3OS |
|---|---|
Molekulargewicht |
335.9 g/mol |
IUPAC-Name |
5-chloro-N-(2,6-dimethylphenyl)-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3OS/c1-4-8-22-16-18-9-12(17)14(20-16)15(21)19-13-10(2)6-5-7-11(13)3/h5-7,9H,4,8H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
YETOEYABQPGNSO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C=CC=C2C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413850.png)
![2-(6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11413852.png)
![pentyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B11413861.png)
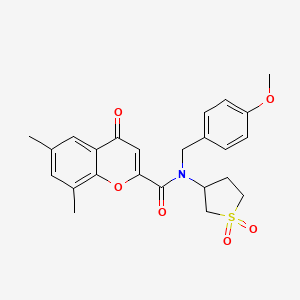
![4-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11413876.png)
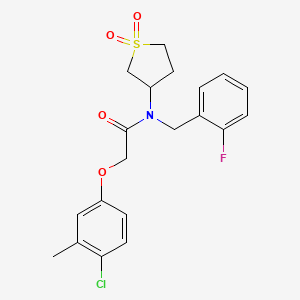
![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413903.png)
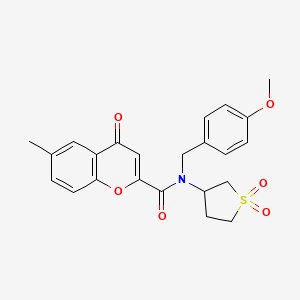
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11413914.png)
![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(thiophen-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11413915.png)
![2-(4-Fluorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-D]pyrimidine-4-thione](/img/structure/B11413923.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11413930.png)

